- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,

Cas no 92586-35-1 (AZT triphosphate)

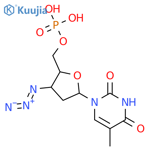

AZT triphosphate structure

اسم المنتج:AZT triphosphate

AZT triphosphate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE

- 3'-Azido-3'-deoxythymidine-5'-triphosphate

- AZT triphosphate

- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)

- 3′-Azido-3′-deoxythymidine 5′-triphosphate

- 3′-Azido-3′-deoxythymidine triphosphate

- 3′-Azidothymidine triphosphate

- Azidothymidine triphosphate

- AZTTP

- Zidovudine 5′-triphosphate

- Zidovudine triphosphate

- 6RGF96R053

- Threo-azt-TP

- SCHEMBL19808965

- 3'-azido-3'-deoxythymidine triphosphate

- Combivir

- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- DA-50915

- BDBM50370476

- ZDV-TP

- N3dTTP

- 3'-N3-dTTP

- 3'-Deoxy-3'-azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- AZT-triphospate

- CHEMBL193952

- Zidovudine-triphosphate (AZT-TP)

- 3'-Azido-dTTP

- Dttp(3'N3)

- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate

- 92586-35-1

- HY-116364

- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate

- Azidothymidine-5'-triphosphate

- DTXSID80239053

- 106060-92-8

- NSC742231

- Azt-TP

- CS-0065212

- AZddTTP

- UNII-6RGF96R053

- DTXCID00161544

- 3'-Azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

- Q27265380

- Erythro-azt-TP

- GLWHPRRGGYLLRV-XLPZGREQSA-N

- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate

- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate

- Zidovudine 5'-triphosphate

- Zidovudine-5'-triphosphate

-

- نواة داخلي: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

- مفتاح Inchi: GLWHPRRGGYLLRV-XLPZGREQSA-N

- ابتسامات: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

حساب السمة

- نوعية دقيقة: 506.996

- النظائر كتلة واحدة: 506.996

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 5

- عدد مستقبلات الهيدروجين بوند: 15

- عدد الذرات الثقيلة: 31

- تدوير ملزمة العد: 9

- تعقيدات: 973

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 3

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: _3.2

- طوبولوجي سطح القطب: 233A^2

الخصائص التجريبية

- نقطة الغليان: °Cat760mmHg

- نقطة الوميض: °C

- بسا: 303.09000

- لوغب: -0.39254

AZT triphosphate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0065212-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

$550.0 | 2022-04-26 | ||

| MedChemExpress | HY-116364-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

¥6500 | 2022-08-31 |

AZT triphosphate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

المراجع

طريقة الإنتاج 2

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium phosphate

المراجع

- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61

طريقة الإنتاج 5

رد فعل الشرط

1.1 Solvents: Dimethylformamide ; 3 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

المراجع

- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

المراجع

- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide

المراجع

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

المراجع

- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C

المراجع

- Treatment of human viral infections, United States, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

المراجع

- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

طريقة الإنتاج 13

رد فعل الشرط

المراجع

- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270

طريقة الإنتاج 14

رد فعل الشرط

المراجع

- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,

طريقة الإنتاج 15

رد فعل الشرط

المراجع

- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

طريقة الإنتاج 16

رد فعل الشرط

المراجع

- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

المراجع

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

المراجع

- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

المراجع

- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

AZT triphosphate Raw materials

- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-

- 5'-Thymidylic acid,3'-azido-3'-deoxy-

- Zidovudine

- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate

- 1,1',1''-phosphinylidynetris-1H-Imidazole

AZT triphosphate Preparation Products

AZT triphosphate الوثائق ذات الصلة

-

Rishi Rajat Adhikary,Prachi More,Rinti Banerjee Nanoscale 2015 7 7520

-

David C. Pryde,Rob Webster,Scott L. Butler,Edward J. Murray,Kevin Whitby,Chris Pickford,Mike Westby,Michael J. Palmer,David J. Bull,Hannah Vuong,David C. Blakemore,Darren Stead,Christopher Ashcroft,Iain Gardner,Claire Bru,Wai-Yee Cheung,Ieuan O. Roberts,Jennifer Morton,Richard A. Bissell Med. Chem. Commun. 2013 4 709

-

Raquel Mello da Rosa,Bruna Candia Piccoli,Fernanda D'Avila da Silva,Luciano Dornelles,Jo?o B. T. Rocha,Mariana Souza Sonego,Karine Rech Begnini,Tiago Collares,Fabiana K. Seixas,Oscar E. D. Rodrigues Med. Chem. Commun. 2017 8 408

92586-35-1 (AZT triphosphate) منتجات ذات صلة

- 29706-85-2(5'-Thymidylic acid,3'-azido-3'-deoxy-)

- 1557801-02-1(Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate)

- 790232-15-4(2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide)

- 1481532-24-4(tert-Butyl N-(2-formylcyclopentyl)carbamate)

- 1183481-57-3(1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-3-amine)

- 2138028-19-8(1-(3-Fluoropiperidin-4-yl)-3-(propan-2-yl)urea)

- 1697656-99-7({2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}methanamine)

- 1341463-63-5(4-(2-methylcyclohexyl)oxybutane-1-sulfonyl chloride)

- 2248307-93-7(6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid)

- 891842-42-5(Benzaldehyde, 5-ethoxy-2-fluoro-)

الموردين الموصى بهم

Shanghai Xinsi New Materials Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Handan Zechi Trading Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر